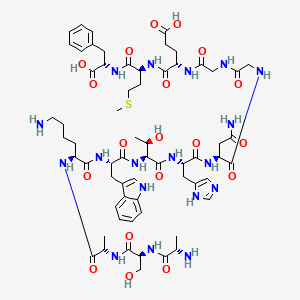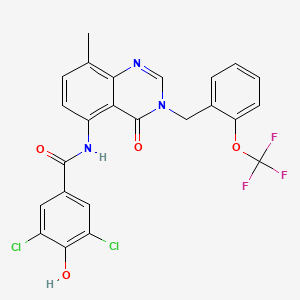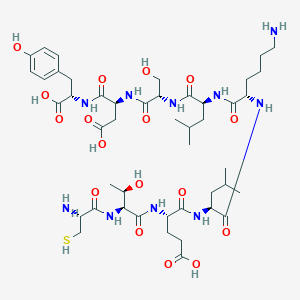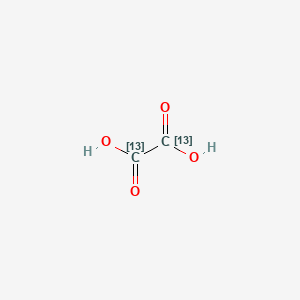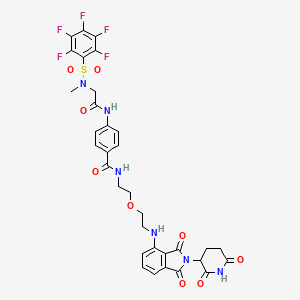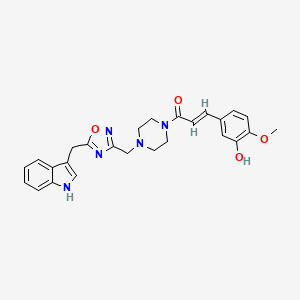![molecular formula C35H31N5O2 B12383230 (2P)-2-(isoquinolin-4-yl)-1-[(1s,3R)-3-(methylcarbamoyl)cyclobutyl]-N-[(1S)-1-(naphthalen-2-yl)ethyl]-1H-benzimidazole-7-carboxamide](/img/structure/B12383230.png)
(2P)-2-(isoquinolin-4-yl)-1-[(1s,3R)-3-(methylcarbamoyl)cyclobutyl]-N-[(1S)-1-(naphthalen-2-yl)ethyl]-1H-benzimidazole-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CDD-1819 is a non-covalent and non-peptide compound that serves as a potent inhibitor of the main protease (Mpro) of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). It exhibits a Ki value of 5 nM and effectively inhibits various Mpro variants, including ΔP168, A173V, and ΔP168/A173V .
Vorbereitungsmethoden
The synthesis of CDD-1819 involves DNA-encoded chemical libraries (DECL) technology. This method allows for the efficient generation of novel inhibitors without preliminary chemical or structural information. The synthetic route includes affinity selection of a 4-billion-membered DNA-encoded chemical library using Mpro as bait . The specific reaction conditions and industrial production methods are proprietary and not publicly disclosed.
Analyse Chemischer Reaktionen
CDD-1819 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
CDD-1819 has several scientific research applications:
Chemistry: It is used as a reference compound in the study of non-covalent and non-peptide inhibitors.
Biology: It serves as a tool for understanding the inhibition of SARS-CoV-2 Mpro and its variants.
Medicine: It is being investigated for its potential use in the treatment of COVID-19 by inhibiting the replication of the virus.
Industry: It is used in the development of antiviral drugs and therapeutic agents
Wirkmechanismus
CDD-1819 exerts its effects by inhibiting the main protease (Mpro) of SARS-CoV-2. This protease is essential for the replication of the virus. By binding to the active site of Mpro, CDD-1819 prevents the protease from cleaving the viral polyprotein, thereby inhibiting viral replication. The molecular targets and pathways involved include the active site of Mpro and its various variants .
Vergleich Mit ähnlichen Verbindungen
CDD-1819 is unique due to its non-covalent and non-peptide nature. Similar compounds include:
CDD-1733: Another non-covalent and non-peptide inhibitor of SARS-CoV-2 Mpro.
CDD-1845: Similar to CDD-1819, it also inhibits SARS-CoV-2 Mpro and its variants.
These compounds share similar mechanisms of action but differ in their chemical structures and specific inhibitory properties.
Eigenschaften
Molekularformel |
C35H31N5O2 |
|---|---|
Molekulargewicht |
553.7 g/mol |
IUPAC-Name |
2-isoquinolin-4-yl-3-[3-(methylcarbamoyl)cyclobutyl]-N-[(1S)-1-naphthalen-2-ylethyl]benzimidazole-4-carboxamide |
InChI |
InChI=1S/C35H31N5O2/c1-21(23-15-14-22-8-3-4-9-24(22)16-23)38-35(42)29-12-7-13-31-32(29)40(27-17-26(18-27)34(41)36-2)33(39-31)30-20-37-19-25-10-5-6-11-28(25)30/h3-16,19-21,26-27H,17-18H2,1-2H3,(H,36,41)(H,38,42)/t21-,26?,27?/m0/s1 |
InChI-Schlüssel |
YXZCMQAWBHCPMS-HTFLBPPUSA-N |
Isomerische SMILES |
C[C@@H](C1=CC2=CC=CC=C2C=C1)NC(=O)C3=C4C(=CC=C3)N=C(N4C5CC(C5)C(=O)NC)C6=CN=CC7=CC=CC=C76 |
Kanonische SMILES |
CC(C1=CC2=CC=CC=C2C=C1)NC(=O)C3=C4C(=CC=C3)N=C(N4C5CC(C5)C(=O)NC)C6=CN=CC7=CC=CC=C76 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


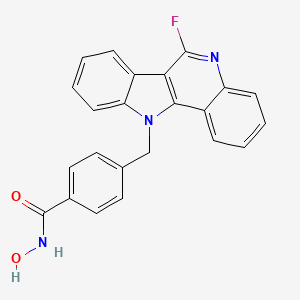

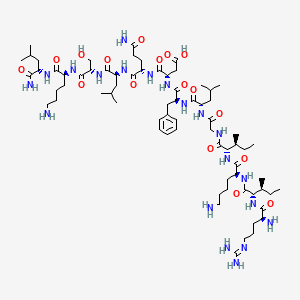

![6-(3-Chloro-4-pyrrolidin-1-ylphenyl)-1-[2-[4-(2-methoxyethyl)piperazin-1-yl]-1,3-benzothiazol-6-yl]-4-oxopyridine-3-carboxylic acid](/img/structure/B12383180.png)
![1-N'-[3-fluoro-4-[7-[3-[3-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]propoxy]propoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide](/img/structure/B12383187.png)
